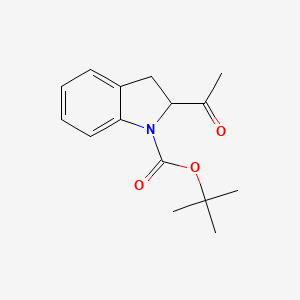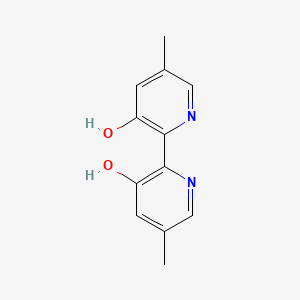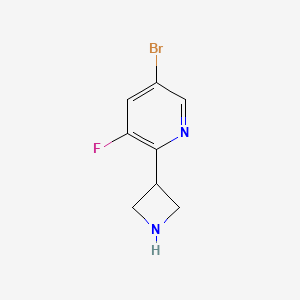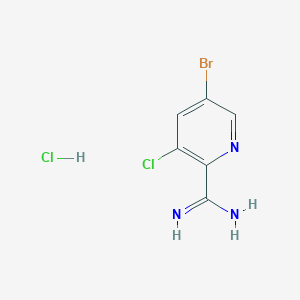
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H10F2O3. It is a derivative of cyclopentanecarboxylate, featuring two fluorine atoms at the 3-position and an oxo group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate typically involves the fluorination of ethyl 2-oxocyclopentanecarboxylate. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagent. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate exerts its effects involves interactions with various molecular targets. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes or other biological molecules. The oxo group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
3,3-Difluoro-2-oxindoles: Similar in having difluoro substitution but differ in the core structure, leading to different reactivity and applications.
Uniqueness
Ethyl3,3-difluoro-2-oxocyclopentanecarboxylate is unique due to the presence of both fluorine atoms and an oxo group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C8H10F2O3 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
ethyl 3,3-difluoro-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O3/c1-2-13-7(12)5-3-4-8(9,10)6(5)11/h5H,2-4H2,1H3 |
Clé InChI |
JKZSCAIDDGNUKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(C1=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)




![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
